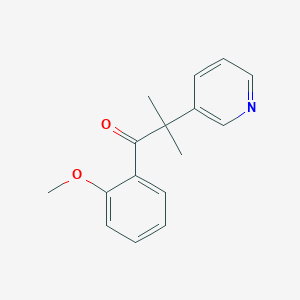
2-Methoxyphenylmetyrapone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenylmetyrapone, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 2-MPMP has been extensively studied, revealing significant insights into its behavior in biological systems. In a study involving conscious male rats, 2-MPMP was administered intravenously at a dose of 25 mg/kg. The results indicated that the compound exhibited a biexponential decline in blood concentration, with mean initial and terminal half-lives of approximately 3.6 minutes and 23.1 minutes, respectively. The area under the curve (AUC) was calculated to be 159.3 µg·min/ml, with a total blood clearance of 158.3 ml/min and a volume of distribution of 5.2 L .
The metabolism of 2-MPMP produced two notable metabolites: 2-hydroxyphenylmetyrapone (2-OHPMP) and this compound N-oxide (2-MPMP-NO). Their elimination profiles were found to be almost parallel to that of the parent compound, indicating potential implications for both efficacy and safety in therapeutic contexts .
Case Studies and Research Findings
Research on the applications of 2-MPMP has led to several case studies that highlight its potential benefits:
- Adrenal Function Assessment : A study demonstrated the use of 2-MPMP in assessing adrenal function by measuring cortisol levels before and after administration. This approach helps clinicians understand adrenal responsiveness and diagnose disorders effectively.
- Pharmacokinetic Studies : Detailed pharmacokinetic evaluations have been conducted to optimize dosing regimens for potential therapeutic applications, ensuring maximum efficacy while minimizing side effects.
- Comparative Studies with Other Compounds : Comparative studies between 2-MPMP and other metyrapone analogs have provided insights into their relative effectiveness as imaging agents and their metabolic pathways, aiding in the development of more effective diagnostic tools.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-2-methyl-2-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C16H17NO2/c1-16(2,12-7-6-10-17-11-12)15(18)13-8-4-5-9-14(13)19-3/h4-11H,1-3H3 |
InChI-Schlüssel |
PZIVVZVGPMPBHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2OC |
Synonyme |
1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone 2-methoxyphenylmetyrapone 2-MPMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















